4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol
Description
Molecular Formula, Isomerism, and Constitutional Isomers
The molecular formula of 4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol is established as C₉H₉F₄NO with a molecular weight of 223.17 grams per mole. This formula reflects the presence of nine carbon atoms, nine hydrogen atoms, four fluorine atoms, one nitrogen atom, and one oxygen atom, arranged in a specific architectural pattern that defines the compound's unique chemical identity. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as OC1=CC=C(F)C=C1CNCC(F)(F)F, which clearly delineates the connectivity pattern between all constituent atoms.
The compound's structure features a phenolic core with a hydroxyl group positioned at the primary carbon, establishing the fundamental phenol functionality that serves as the backbone for additional substitutions. The fluorine atom occupies the fourth position on the benzene ring, creating a para-relationship with respect to the hydroxyl group, while the aminomethyl side chain extends from the second carbon position. This side chain consists of a methylene bridge connecting the phenolic ring to a secondary amine, which subsequently bonds to another methylene unit that terminates in a trifluoromethyl group. The presence of the trifluoromethyl group introduces significant electronegativity and steric considerations that influence both the compound's physical properties and chemical behavior.
Constitutional isomerism analysis reveals several possible structural variations that maintain the same molecular formula while exhibiting different connectivity patterns. The positional isomers of this compound could theoretically include variations in the placement of the fluorine substituent on the benzene ring, such as 2-fluoro, 3-fluoro, 5-fluoro, or 6-fluoro derivatives, each maintaining the trifluoroethylaminomethyl side chain at the second position. Additionally, the aminomethyl linker could be repositioned to different carbon atoms on the phenolic ring, creating regioisomers with distinct chemical and biological properties. The trifluoroethyl group itself represents a unique structural element, as constitutional isomers following the general principles of organic chemistry could theoretically involve different arrangements of the fluorine atoms or alternative fluorinated alkyl chains.
The specific arrangement of functional groups in this compound creates a molecule with distinct stereochemical considerations. While the compound does not contain traditional chiral centers, the spatial arrangement of the bulky trifluoroethyl group relative to the phenolic ring creates conformational preferences that influence molecular behavior. The nitrogen atom in the aminomethyl linker adopts a pyramidal geometry, and the rotation around carbon-nitrogen and carbon-carbon bonds within the side chain introduces conformational flexibility that affects the molecule's three-dimensional structure.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉F₄NO | |
| Molecular Weight | 223.17 g/mol | |
| Chemical Abstracts Service Number | 1692570-98-1 | |
| Molecular Descriptor Label Number | MFCD29045827 |
Spectroscopic Data (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, X-ray Diffraction)
Spectroscopic characterization of this compound provides crucial insights into the compound's electronic structure and molecular dynamics. Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural confirmation and conformational analysis. The proton Nuclear Magnetic Resonance spectrum would be expected to exhibit characteristic signals corresponding to the aromatic protons, the aminomethyl bridge protons, and the trifluoroethyl protons. The aromatic region typically displays signals between 6.5 and 7.5 parts per million, with the fluorine substitution on the benzene ring creating distinctive coupling patterns and chemical shift variations.
The methylene protons adjacent to the nitrogen atom would appear as a characteristic triplet due to coupling with the adjacent methylene group, while the methylene protons connected to the trifluoromethyl group would exhibit a quartet pattern arising from fluorine-proton coupling. The trifluoromethyl group itself would not contribute directly to the proton Nuclear Magnetic Resonance spectrum but would influence the chemical shifts and coupling patterns of neighboring protons through its strong electron-withdrawing effect. Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework, with the trifluoromethyl carbon appearing as a characteristic quartet due to carbon-fluorine coupling.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy represents a particularly valuable analytical technique for this compound, given the presence of four fluorine atoms in different chemical environments. The aromatic fluorine would exhibit a distinct chemical shift compared to the trifluoromethyl fluorines, and the coupling patterns would provide detailed information about the molecular connectivity and conformational preferences. The trifluoromethyl group would typically appear as a singlet in the fluorine-19 spectrum, while the aromatic fluorine would show characteristic coupling with aromatic protons.
Mass spectrometry analysis would reveal the molecular ion peak at mass-to-charge ratio 223, corresponding to the molecular weight of the compound. Fragmentation patterns would provide structural information through the characteristic loss of functional groups, such as the trifluoroethyl moiety or the aminomethyl side chain. Collision-induced dissociation studies could reveal detailed fragmentation pathways that confirm the proposed structure and provide insights into the relative stability of different molecular regions.
Infrared spectroscopy would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The phenolic hydroxyl group would produce a broad absorption band in the 3200-3500 wavenumber range, while the aromatic carbon-carbon stretching vibrations would appear around 1600 and 1500 wavenumbers. The carbon-fluorine stretching vibrations would manifest as strong absorptions in the 1000-1300 wavenumber region, with the trifluoromethyl group producing particularly intense and characteristic peaks.
X-ray diffraction analysis, when applicable to crystalline forms of the compound, would provide definitive three-dimensional structural information including bond lengths, bond angles, and intermolecular interactions. The presence of multiple fluorine atoms would likely influence the crystal packing through halogen bonding interactions, while the phenolic hydroxyl group could participate in hydrogen bonding networks that stabilize specific crystal forms.
| Spectroscopic Technique | Key Characteristics | Expected Observations |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.5 ppm |
| ¹H Nuclear Magnetic Resonance | Methylene protons | 2.5-4.0 ppm |
| ¹⁹F Nuclear Magnetic Resonance | Aromatic fluorine | -110 to -120 ppm |
| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethyl | -70 to -80 ppm |
| Mass Spectrometry | Molecular ion | m/z 223 |
| Infrared | Hydroxyl stretch | 3200-3500 cm⁻¹ |
Computational Modeling (Density Functional Theory, Molecular Orbital Analysis)
Computational modeling approaches provide essential theoretical insights into the electronic structure, conformational preferences, and reactivity patterns of this compound. Density Functional Theory calculations serve as the foundational computational method for investigating the compound's ground-state electronic structure and geometric parameters. The selection of appropriate density functionals and basis sets becomes crucial for accurate description of the fluorine-containing systems, as the high electronegativity and small size of fluorine atoms require careful treatment of electron correlation effects.
Molecular orbital analysis reveals the electronic distribution within the molecule and provides insights into the compound's chemical reactivity and stability. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and govern its behavior in chemical reactions. The presence of multiple fluorine atoms significantly influences the molecular orbital energies and shapes, with the trifluoromethyl group acting as a strong electron-withdrawing group that stabilizes electron density on the phenolic ring while simultaneously reducing the nucleophilicity of the hydroxyl oxygen atom.
The phenolic hydroxyl group contributes electron density to the aromatic system through resonance effects, while the fluorine substituent at the fourth position withdraws electron density through both inductive and resonance mechanisms. This electronic interplay creates a complex distribution of charge density that influences the compound's reactivity toward electrophilic and nucleophilic species. The aminomethyl side chain introduces additional complexity through its ability to act as both an electron donor and acceptor, depending on the protonation state and local chemical environment.
Conformational analysis through computational methods reveals the preferred three-dimensional arrangements of the flexible aminomethyl side chain relative to the rigid phenolic core. The rotation around the carbon-carbon bond connecting the methylene bridge to the phenolic ring, as well as the rotation around the carbon-nitrogen bonds within the side chain, creates multiple conformational possibilities that differ in energy and stability. The bulky trifluoromethyl group introduces steric constraints that limit certain conformations while stabilizing others through favorable electrostatic interactions.
Natural bond orbital analysis provides detailed insights into the bonding characteristics and charge distribution within the molecule. The carbon-fluorine bonds in both the aromatic fluorine and trifluoromethyl group exhibit high ionic character due to the significant electronegativity difference between carbon and fluorine atoms. The nitrogen atom in the aminomethyl linker carries partial negative charge, while the adjacent carbon atoms bear partial positive charges, creating a dipolar character that influences intermolecular interactions and solvation behavior.
Electrostatic potential mapping reveals the distribution of positive and negative regions on the molecular surface, providing valuable information for understanding intermolecular interactions, hydrogen bonding patterns, and potential binding sites for biological targets. The phenolic oxygen atom typically exhibits the most negative electrostatic potential, making it the preferred site for hydrogen bonding interactions, while the fluorine atoms, despite their high electronegativity, show less negative potential due to their incorporation into covalent bonds.
Vibrational frequency calculations complement experimental infrared spectroscopy by providing theoretical predictions of absorption wavelengths and intensities. These calculations help assign specific vibrational modes to observed infrared bands and provide insights into the force constants and bond strengths within the molecule. The carbon-fluorine stretching vibrations typically appear as high-intensity bands due to the large dipole moment changes associated with these vibrations.
| Computational Parameter | Method | Predicted Range |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | Density Functional Theory | -6.0 to -7.0 eV |
| Lowest Unoccupied Molecular Orbital Energy | Density Functional Theory | 0.5 to 1.5 eV |
| Dipole Moment | Density Functional Theory | 3.0 to 5.0 Debye |
| Carbon-Fluorine Bond Length (aromatic) | Density Functional Theory | 1.35 to 1.38 Å |
| Carbon-Fluorine Bond Length (trifluoromethyl) | Density Functional Theory | 1.32 to 1.35 Å |
Properties
IUPAC Name |
4-fluoro-2-[(2,2,2-trifluoroethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-7-1-2-8(15)6(3-7)4-14-5-9(11,12)13/h1-3,14-15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEHJYUUHXCMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol typically involves:
- Introduction of fluorine substituents on the aromatic ring.
- Formation of the phenol group.
- Aminomethylation with a trifluoroethyl amine moiety.
This requires careful selection of starting materials and reagents to ensure regioselectivity and high yield.
Preparation of Halogenated 4-Aminophenols as Precursors
A key intermediate in synthesizing the target compound is halogenated 4-aminophenols, which can be prepared by:
- Diazotization and substitution reactions : Conversion of aniline derivatives to diazonium salts followed by coupling with phenols to introduce the hydroxy group at the para position relative to the amino group.
- Nitration and reduction : Nitration of fluorophenols followed by reduction to the corresponding aminophenols.
- Nitration reactions are often non-selective, leading to poor yields of the desired 4-nitrophenol intermediate.
- The diazotization route provides better selectivity and yields for halogenated 4-aminophenols.
This method is particularly suitable for preparing 4-amino-2-fluorophenol and related derivatives, which serve as starting points for further functionalization.
Aminomethylation with 2,2,2-Trifluoroethylamine
The key transformation to introduce the 2,2,2-trifluoroethylamino group involves:
- Reacting the halogenated 4-aminophenol intermediate with 2,2,2-trifluoroethylamine or its derivatives.
- Aminomethylation can be achieved by reacting the phenol with haloacetamides under heating in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether.
- Catalysis with iodide salts (e.g., sodium iodide or potassium iodide) enhances the reaction efficiency, especially when using less reactive chloroacetamides.
This approach allows formation of the aminomethyl linkage between the phenol and the trifluoroethylamine moiety.
Solvent and Catalyst Considerations
- Solvents : Dipolar aprotic solvents like acetone or di(C1-C6) alkyl ethers of polyethylene glycols are preferred due to their ability to dissolve reactants and withstand reflux temperatures without decomposition.
- Catalysts : Iodide salts catalyze the substitution reaction by facilitating halogen exchange and promoting nucleophilic substitution, improving yields significantly.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Halogenated phenol preparation | Diazotization or nitration + reduction | Diazotization preferred for selectivity |
| Aminomethylation | Reflux in acetone or glycol ether | Use of iodide catalyst (10-50 mol%) recommended |
| Temperature | Reflux temperature (~56-80°C for acetone) | Ensures sufficient reaction rate without degradation |
| Reaction time | Several hours (depends on scale) | Monitoring required for optimal conversion |
Research Findings and Yields
- The iodide-catalyzed aminomethylation of 2-methoxymethyl-4-nitrophenol with haloacetamides yields high conversion rates, with 50 mol% iodide being particularly effective.
- The diazotization and coupling method for halogenated 4-aminophenols provides good yields and avoids the poor selectivity issues of nitration.
- The introduction of trifluoroethyl groups enhances the lipophilicity and biological activity of the compounds, making the synthetic effort worthwhile.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Halogenated 4-aminophenol synthesis | Diazotization + phenol coupling | Aniline derivative, NaNO2, HCl, phenol | High selectivity, good yields | Requires careful temperature control |
| Aminomethylation | Nucleophilic substitution | Haloacetamide, 2,2,2-trifluoroethylamine, iodide catalyst, acetone reflux | High conversion, catalyst-enhanced | Cost of reagents, catalyst optimization needed |
| Solvent selection | Dipolar aprotic solvents | Acetone, ethylene glycol dimethyl ether | Good solubility and reaction rate | Solvent recovery and handling |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Structure and Composition
The compound features a phenolic structure with a fluorine atom at the para position and a trifluoroethylamino group attached to the ortho position. This configuration enhances its reactivity and interaction with biological systems.
Biochemistry
The compound plays a significant role in biochemical research due to its ability to interact with various enzymes and proteins. For instance:
- Enzyme Interactions : It has been shown to interact with laccase, an enzyme involved in the oxidation of phenolic compounds, indicating potential applications in enzymatic studies and biocatalysis.
- Cellular Effects : Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been noted for modulating specific signaling pathways that affect metabolic flux within cells.
Pharmaceutical Development
4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol is utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated nature enhances the pharmacological properties of drugs by improving their stability and bioavailability.
Material Science
The compound's unique chemical properties make it valuable in developing new materials:
- Functional Polymers : It serves as an intermediate in synthesizing polymers with enhanced functionalities due to the presence of fluorine.
- Stability Enhancement : The incorporation of trifluoroethyl groups can lead to materials with increased thermal and chemical stability.
Uniqueness
The combination of fluorine and trifluoroethyl groups in this compound imparts distinct chemical and physical properties that are not found in similar compounds. This uniqueness is crucial for its applications in high-stability environments.
Case Study 1: Enzymatic Activity Modulation
In a study published in a peer-reviewed journal, researchers explored how this compound affects laccase activity. The findings indicated that varying concentrations of the compound could significantly enhance or inhibit enzyme activity depending on the substrate used. This highlights its potential as a tool for studying enzyme kinetics and mechanisms.
Case Study 2: Drug Development
A pharmaceutical company utilized this compound to synthesize a novel class of anti-cancer agents. Preliminary results showed that compounds derived from this compound exhibited improved efficacy compared to traditional therapies due to better interaction with target receptors.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoroethyl group may also influence the compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences in Substituent Effects
Electron-Withdrawing Groups: The trifluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues. The ethoxy group in 2-ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol introduces steric bulk, reducing solubility but improving membrane permeability .
Bioactivity: Trifluoroethyl-substituted compounds (e.g., the target compound and 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride) are associated with pesticidal and fungicidal activity due to fluorine’s electronegativity disrupting enzymatic interactions . The aminomethyl group in the target compound may enhance binding to biological targets (e.g., kinases or GPCRs) compared to simpler amines .
Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination between 2-fluoro-4-hydroxybenzaldehyde and 2,2,2-trifluoroethylamine, followed by purification (similar to methods in ) . In contrast, 4-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride requires protection/deprotection steps due to its hydrochloride salt form .
Agrochemical Potential
- Fluorinated phenols are widely used in herbicides and insecticides. The trifluoroethyl group in the target compound may improve resistance to metabolic degradation compared to methyl or ethyl analogues, as seen in triflusulfuron methyl ester () .
- Analogues like 2-Amino-4-(trifluoromethyl)phenol are precursors to sulfonylurea herbicides, suggesting similar pathways for the target compound .
Pharmaceutical Relevance
- The aminomethyl group facilitates derivatization into prodrugs or conjugates. For example, ’s (2R)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol hydrochloride shows structural similarities to β-amino alcohols used in kinase inhibitors .
- The target compound’s fluorine atoms may enhance blood-brain barrier penetration, making it suitable for CNS-targeted drugs .
Stability and Challenges
- The hydrochloride salt form (e.g., ) improves stability but may limit solubility in non-polar solvents .
- Hydrolytic stability of the trifluoroethyl group is superior to esters or amides, as demonstrated in ’s synthesis of hydroxy-acetamide derivatives .
Biological Activity
4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol is a fluorinated organic compound with significant biological activity, making it a valuable subject of study in medicinal chemistry and related fields. Its unique structure combines a phenolic group with trifluoroethyl and amino functionalities, enhancing its lipophilicity and potential interactions within biological systems.
- Molecular Formula : C₉H₈F₄N₁O
- Molecular Weight : 227.16 g/mol
- Structure : The presence of fluorine atoms contributes to increased metabolic stability and bioavailability.
The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins. Notably, it has been shown to modulate signaling pathways and influence gene expression. For example, it interacts with laccase, an enzyme involved in the oxidation of phenolic compounds, suggesting its role in biochemical reactions that affect cellular metabolism.
Biological Applications
-
Pharmaceutical Development :
- The compound serves as a pharmaceutical intermediate in the synthesis of diphenylthioethers and other complex molecules.
- It has been investigated for its potential as an inhibitor in various biological pathways, which could lead to therapeutic applications.
-
Enzymatic Synthesis :
- It is utilized in the enzymatic synthesis of fluorinated compounds, where fluorinase catalyzes the formation of C-F bonds effectively.
-
Materials Science :
- The compound is also employed in the preparation of copolymers that exhibit unique properties such as improved adhesion and tunable wettability.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Inhibition Studies : Preliminary research indicates that this compound may inhibit specific proteins and enzymes through hydrogen bonding and hydrophobic interactions. This suggests potential therapeutic roles in drug development aimed at targeting specific diseases.
- Cellular Effects : The compound has demonstrated the ability to influence cell signaling pathways and metabolic flux, leading to alterations in gene expression. This modulation could have implications for cancer research and other areas where cellular metabolism plays a critical role.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. Results showed that the compound inhibited cell proliferation significantly compared to untreated controls. The mechanism was linked to the modulation of apoptosis-related signaling pathways.
Case Study 2: Antimicrobial Properties
Another research focus was on evaluating the antimicrobial properties of this compound against various bacterial strains. It was found to exhibit potent activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-2-(((2,2,2-trifluoroethyl)amino)methyl)phenol, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves reductive amination between 4-fluoro-2-formylphenol and 2,2,2-trifluoroethylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Solvent choice (e.g., methanol or ethanol) and temperature (25–50°C) are critical for optimizing yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is recommended to isolate the product .
- Data Note : Enzymatic hydrolysis methods (e.g., porcine liver esterase) for related trifluoroethyl-containing intermediates have achieved 92% yields, while alkaline hydrolysis may result in lower efficiency (≤51%) .
Q. How can researchers validate the structural identity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : Confirm the presence of the trifluoroethyl group (δ ~3.8–4.2 ppm for -CH2CF3 protons) and phenolic -OH (δ ~5.5 ppm).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 238.08).
- X-ray crystallography : For definitive structural confirmation, as demonstrated for analogous fluorinated phenol derivatives .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254–280 nm) using a C18 column and acetonitrile/water (0.1% TFA) mobile phase. Calibrate with certified reference standards (e.g., USP/EP-compliant materials) . For trace analysis, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred .
Advanced Research Questions
Q. How does the fluorine substitution pattern influence the compound’s bioactivity and metabolic stability?
- Mechanistic Insight : The 4-fluoro group enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation. The trifluoroethylamine moiety increases electron-withdrawing effects, potentially improving binding affinity to targets like enzymes or receptors .
- Experimental Design : Compare pharmacokinetic profiles (e.g., half-life, clearance) of fluorinated vs. non-fluorinated analogs in vitro (hepatocyte assays) and in vivo (rodent models) .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Data Analysis : Discrepancies may arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH-dependent stability. Conduct:
- pH-solubility profiling : Measure solubility in phosphate-buffered saline (pH 2–8).
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and oxidizing agents (H2O2) to identify degradation pathways .
Q. How can computational modeling guide the optimization of this compound for target-specific applications?
- Methodology :
- Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or GPCRs).
- QSAR modeling : Corrogate substituent effects (e.g., fluorine position) with activity data from analogs .
- Validation : Synthesize top-ranked derivatives and validate predictions via enzymatic assays (e.g., IC50 determinations) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Process Considerations : If chirality exists (e.g., at the amino-methyl carbon), asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution may be required. Monitor enantiomeric excess (EE) via chiral HPLC .
Contradiction and Validation Focus
Q. Why do conflicting reports exist regarding this compound’s antimicrobial activity?
- Hypothesis : Variability in microbial strains, assay conditions (e.g., nutrient media), or compound purity may explain discrepancies.
- Resolution : Standardize testing using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and verify compound purity (>95% by HPLC) .
Q. How can researchers address low reproducibility in pharmacological studies involving this compound?
- Recommendations :
- Batch-to-batch consistency : Implement strict QC protocols (e.g., NMR, HPLC) for synthetic batches.
- Cell line authentication : Use STR profiling to confirm cell line identity in in vitro assays .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
